molecular formula C15H14Na2O8S2 B12683667 Disodium methylenebis(methoxybenzenesulphonate) CAS No. 93857-04-6

Disodium methylenebis(methoxybenzenesulphonate)

Cat. No.: B12683667
CAS No.: 93857-04-6
M. Wt: 432.4 g/mol
InChI Key: ZUOOTLGJABECBZ-UHFFFAOYSA-L
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Description

Disodium methylenebis(methoxybenzenesulphonate) is a chemical compound with the molecular formula C15H14Na2O8S2. It is known for its unique structure, which includes two methoxybenzenesulphonate groups connected by a methylene bridge. This compound is used in various scientific and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium methylenebis(methoxybenzenesulphonate) typically involves the reaction of methoxybenzenesulphonic acid with formaldehyde in the presence of a base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

2C7H7O4S+CH2OC15H14O8S2Na2+2H2O2 \text{C}_7\text{H}_7\text{O}_4\text{S} + \text{CH}_2\text{O} \rightarrow \text{C}_{15}\text{H}_{14}\text{O}_8\text{S}_2\text{Na}_2 + 2 \text{H}_2\text{O} 2C7​H7​O4​S+CH2​O→C15​H14​O8​S2​Na2​+2H2​O

Industrial Production Methods

In industrial settings, the production of disodium methylenebis(methoxybenzenesulphonate) involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Disodium methylenebis(methoxybenzenesulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfoxides, and various substituted benzenesulphonates .

Scientific Research Applications

Disodium methylenebis(methoxybenzenesulphonate) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium methylenebis(methoxybenzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Disodium 4,4’-methylenebis(benzenesulphonate): Similar structure but lacks methoxy groups.

    Disodium 2,2’-methylenebis(benzenesulphonate): Another similar compound with different substitution patterns.

Uniqueness

Disodium methylenebis(methoxybenzenesulphonate) is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications .

Properties

CAS No.

93857-04-6

Molecular Formula

C15H14Na2O8S2

Molecular Weight

432.4 g/mol

IUPAC Name

disodium;2-methoxy-3-[(2-methoxy-3-sulfonatophenyl)methyl]benzenesulfonate

InChI

InChI=1S/C15H16O8S2.2Na/c1-22-14-10(5-3-7-12(14)24(16,17)18)9-11-6-4-8-13(15(11)23-2)25(19,20)21;;/h3-8H,9H2,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2

InChI Key

ZUOOTLGJABECBZ-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=CC=C1S(=O)(=O)[O-])CC2=C(C(=CC=C2)S(=O)(=O)[O-])OC.[Na+].[Na+]

Origin of Product

United States

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